molecular formula C11H22N2O2 B13323810 tert-Butyl methyl((3R,5S)-5-methylpyrrolidin-3-yl)carbamate

tert-Butyl methyl((3R,5S)-5-methylpyrrolidin-3-yl)carbamate

Cat. No.: B13323810
M. Wt: 214.30 g/mol
InChI Key: HNMZHENGUBZAOB-DTWKUNHWSA-N
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Description

tert-Butyl methyl((3R,5S)-5-methylpyrrolidin-3-yl)carbamate is a chiral pyrrolidine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a valuable synthetic intermediate and building block for the construction of more complex bioactive molecules. The stereochemistry, defined by the (3R,5S) configuration, is often critical for its biological activity and interaction with specific enzymatic targets. Compounds with this pyrrolidine core are frequently employed in the development of active pharmaceutical ingredients (APIs), particularly as key fragments that can influence the pharmacodynamics and pharmacokinetic properties of the final drug candidate . The tert-butyl carbamate (Boc) group is a cornerstone of modern synthetic chemistry, serving as a ubiquitous protecting group for amines, allowing for selective reaction at other molecular sites and enabling complex multi-step syntheses . The additional methyl group on the nitrogen atom introduces specific steric and electronic properties, potentially enhancing the molecule's metabolic stability or altering its binding affinity. While the specific biological mechanism of action for this precise molecule is proprietary or subject to ongoing investigation, related (3R,5S)-substituted pyrrolidine compounds are known to be utilized in sophisticated synthetic routes, sometimes involving catalytic hydrogenation steps for their production . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-methyl-N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate

InChI

InChI=1S/C11H22N2O2/c1-8-6-9(7-12-8)13(5)10(14)15-11(2,3)4/h8-9,12H,6-7H2,1-5H3/t8-,9+/m0/s1

InChI Key

HNMZHENGUBZAOB-DTWKUNHWSA-N

Isomeric SMILES

C[C@H]1C[C@H](CN1)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC1CC(CN1)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Core Synthetic Pathway

The synthesis typically begins with a pyrrolidine precursor, leveraging tert-butyl carbamate for amine protection. Key steps include:

Step Description Reagents/Conditions Purpose
1 Amine protection tert-Butyl carbamate, base (e.g., K₂CO₃), solvent (e.g., THF) Protects the primary amine to prevent unwanted side reactions.
2 Nucleophilic substitution Methylating agent (e.g., methyl iodide), catalyst (e.g., Pd-based) Introduces the methyl group at the pyrrolidine nitrogen.
3 Deprotection Acidic conditions (e.g., HCl in dioxane) Removes the tert-butyloxycarbonyl (Boc) protecting group.

This route achieves stereochemical fidelity through chiral resolution or asymmetric synthesis, ensuring the (3R,5S) configuration.

Industrial-Scale Production

Industrial methods optimize efficiency and yield using continuous flow reactors and advanced catalysis:

  • Catalysis : Palladium complexes (e.g., Pd₂(dba)₃) and ligands (e.g., DavePhos) enhance reaction rates and selectivity.
  • Purification : Recrystallization or chromatography (e.g., flash column chromatography with EtOAc/hexane gradients) ensures ≥95% purity.

Reaction Optimization and Key Data

Critical Reaction Parameters

  • Temperature : 130°C for substitution reactions to ensure complete conversion.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction homogeneity.
  • Catalyst Loadings : 5–10 mol% Pd₂(dba)₃ achieves optimal turnover without excessive costs.

Stereochemical Control and Analysis

The (3R,5S) configuration is critical for biological activity. Chiral HPLC or NMR spectroscopy validates stereochemistry post-synthesis. Asymmetric induction during the substitution step is achieved via chiral auxiliaries or catalysts.

Industrial Purification Techniques

Method Conditions Outcome
Recrystallization Ethanol/water mixture Removes polar impurities; yields crystalline product.
Chromatography Silica gel, EtOAc/hexane (14% gradient) Separates diastereomers; ≥99% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl((3R,5S)-5-methylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

tert-Butyl methyl((3R,5S)-5-methylpyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C11H22N2O2C_{11}H_{22}N_2O_2 and a molecular weight of 214.30 g/mol. It contains a tert-butyl group, a methyl group, and a pyrrolidine moiety, specifically the (3R,5S)-5-methylpyrrolidin-3-yl structure. It is known for its high purity, typically around 97%, making it suitable for various research applications.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry It is used as a building block in the synthesis of more complex molecules.
  • Biology It is investigated for its potential role in enzyme inhibition and protein modification.
  • Medicine It is explored for its potential therapeutic effects, including as a precursor for drug development.
  • Industry It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
  • Substitution The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of tert-Butyl methyl((3R,5S)-5-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Enantiomeric and Stereoisomeric Variants

tert-Butyl ((3S,5R)-5-methylpyrrolidin-3-yl)carbamate (CAS 181141-39-9)

  • Similarity : 1.00 (structural isomer)
  • Key Difference : The (3S,5R) configuration is the enantiomer of the target compound, leading to opposite stereochemical interactions in chiral environments. This affects its binding affinity in biological systems and utility in asymmetric synthesis .

Pyrrolidine-Based Analogs

(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate (CAS 141774-70-1)

  • Similarity : 0.98
  • Key Differences :
  • Substituent Position: A methylcarbamate group is attached to the pyrrolidine-2-ylmethyl moiety instead of the 3,5-positions.
  • Applications: Likely used in peptidomimetics due to its terminal carbamate group .

tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate (CAS 1264243-41-5)

  • Molecular Formula : C₁₀H₂₀N₂O₃
  • Molecular Weight : 216.28 g/mol
  • Key Differences :
  • Substituent: Hydroxymethyl group at the 5-position instead of methyl.
  • Reactivity: The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents .

Di-tert-butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate (CAS 267228-02-4)

  • Similarity : 0.98
  • Key Differences :
  • Dual Carbamate Groups: Adjacent 3,4-positions on the pyrrolidine ring.
  • Applications: Potential use in rigid scaffold designs for drug discovery, leveraging steric and electronic effects .

Piperidine-Based Analogs

tert-Butyl ((3R,5S)-rel-5-methylpiperidin-3-yl)carbamate (CAS 1187055-56-6)

  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 214.31 g/mol
  • Key Differences :
  • Ring Size: Piperidine (6-membered) vs. pyrrolidine (5-membered).
  • Conformational Flexibility: Larger ring size alters spatial arrangement and biological activity .

tert-Butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS 1523530-57-5)

  • Key Differences :
  • Substituent: Trifluoromethyl group at the 5-position.
  • Electronic Effects: The electron-withdrawing CF₃ group enhances metabolic stability and influences lipophilicity .

Physicochemical Properties

Property Target Compound (CAS 1626343-40-5) Hydroxymethyl Analog (CAS 1264243-41-5) Piperidine Analog (CAS 1187055-56-6)
Molecular Weight (g/mol) 200.28 216.28 214.31
Purity 95% Not specified Not specified
Boiling Point No data No data No data
Solubility Likely low (hydrophobic tert-butyl) Higher (due to -OH group) Moderate (piperidine flexibility)

Commercial Availability and Pricing

  • Target Compound : Priced at €926.00/g (95% purity) .

Biological Activity

tert-Butyl methyl((3R,5S)-5-methylpyrrolidin-3-yl)carbamate (CAS: 2306246-57-9) is a carbamate derivative characterized by its unique molecular structure, which includes a tert-butyl group and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activity and applications. Understanding its biological properties is crucial for evaluating its therapeutic potential and safety profile.

Molecular Characteristics

  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 214.31 g/mol
  • Purity : Typically around 97% .

The precise biological targets of this compound remain largely unidentified. However, preliminary studies suggest that this compound may interact with specific enzymes or receptors, influencing their activity within biological systems. This interaction could lead to various cellular responses, although detailed mechanisms are still under investigation .

Interaction Studies

Research indicates that this compound may bind to certain biological molecules, potentially modulating their function. Understanding these interactions is vital for assessing the compound's therapeutic uses.

Pharmacological Potential

While specific pharmacological effects have yet to be fully elucidated, the structural features of this compound suggest potential applications in:

  • Neuropharmacology : Its pyrrolidine structure may confer neuroactive properties.
  • Enzyme Inhibition : As a carbamate, it could inhibit acetylcholinesterase or other enzymes involved in neurotransmission.

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular WeightNotable Effects
This compound2306246-57-9214.31 g/molPotential enzyme interactions
tert-Butyl ((3R,5R)-5-methylpyrrolidin-3-yl)carbamate1932651-04-1200.28 g/molNeuroactive properties observed
Methyl tert-butyl ether (MTBE)1634-04-488.15 g/molToxicological effects noted in high doses

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl methyl((3R,5S)-5-methylpyrrolidin-3-yl)carbamate, and how is purity ensured?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of the pyrrolidine amine group. Key steps include:

  • Protection : Reaction of (3R,5S)-5-methylpyrrolidin-3-amine with tert-butyl methylcarbamate under basic conditions (e.g., triethylamine in dichloromethane) .
  • Purification : Silica gel column chromatography (e.g., n-hexane/EtOAc gradient) to isolate the product, followed by vacuum drying. Purity is confirmed by NMR (δ ~1.4 ppm for tert-butyl protons) and LC-MS (expected [M+H]+ ion) .

Q. How is the stereochemical configuration of the pyrrolidine ring confirmed?

  • Methodological Answer :

  • NMR Analysis : Coupling constants in 1H^1H NMR (e.g., JJ-values for vicinal protons on the pyrrolidine ring) and NOESY correlations differentiate (3R,5S) from other stereoisomers .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction is performed. Refinement using SHELXL software (via Olex2 interface) resolves bond angles and torsional strain .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles (due to H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (H335 risk).
  • Waste Disposal : Follow institutional guidelines for carbamate-containing waste .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during scale-up synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-based systems) during pyrrolidine formation to minimize racemization .
  • Reaction Monitoring : Track enantiomeric excess (ee) via chiral HPLC or polarimetry at intermediate stages.
  • Temperature Control : Low-temperature conditions (<0°C) during carbamate coupling reduce epimerization .

Q. What computational tools are effective for predicting the compound’s reactivity in drug-target interactions?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with biological targets (e.g., proteases or kinases). Focus on hydrogen bonding between the carbamate group and active-site residues .
  • Molecular Dynamics (MD) : Simulate binding stability in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS .

Q. How can conflicting NMR and X-ray crystallography data be resolved for this compound?

  • Methodological Answer :

  • Dynamic Effects : NMR detects time-averaged conformers, while X-ray captures static structures. Use variable-temperature NMR to identify flexible regions (e.g., tert-butyl group rotation) .
  • Density Functional Theory (DFT) : Compare calculated 1H^1H NMR chemical shifts (Gaussian 09, B3LYP/6-31G*) with experimental data to validate crystallographic assignments .

Q. What strategies optimize the compound’s stability in aqueous buffers for biological assays?

  • Methodological Answer :

  • pH Control : Maintain pH 6–7 to prevent carbamate hydrolysis. Use phosphate or HEPES buffers.
  • Lyophilization : Store as a lyophilized powder and reconstitute in DMSO (<1% v/v in assays) .

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